molecular formula C14H9Br2NO B1511899 5-bromo-2-(5-bromo-1H-indol-2-yl)phenol

5-bromo-2-(5-bromo-1H-indol-2-yl)phenol

Cat. No.: B1511899
M. Wt: 367.03 g/mol
InChI Key: JCSUVDHMCQTYGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-bromo-1H-indol-2-yl)phenol is a brominated aromatic compound featuring a phenol moiety linked to a 5-bromoindole ring. Its structure combines electron-withdrawing bromine substituents with hydrogen-bonding phenolic groups, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

5-bromo-2-(5-bromo-1H-indol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2NO/c15-9-2-4-12-8(5-9)6-13(17-12)11-3-1-10(16)7-14(11)18/h1-7,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSUVDHMCQTYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C2=CC3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

  • 4-Bromo-2-(5-fluoro-1H-indol-2-yl)phenol (C₁₄H₉BrFNO): Replaces the 5-bromo group on indole with fluorine.
  • 4-Bromo-2-(5-(trifluoromethyl)-1H-indol-2-yl)phenol (C₁₅H₉BrF₃NO): A trifluoromethyl group at the indole 5-position increases lipophilicity, impacting membrane permeability in drug design .
  • 5-Bromo-2-(4-bromophenyl)-1H-indole: Replaces the phenol group with a bromophenyl ring, reducing hydrogen-bonding capacity but enhancing halogen-mediated interactions in crystal packing .

Heterocyclic Core Modifications

  • 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (C₁₅H₁₁BrN₂O): Substitutes indole with a pyrazole ring, altering π-π stacking and electronic properties. The pyrazole’s basic nitrogen may influence solubility and coordination chemistry .
  • 3-(1-(2,5-Dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole derivatives : Imidazole-containing analogs exhibit distinct electronic profiles due to the imidazole’s aromaticity and protonation states, relevant for receptor binding .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (NMR/IR)
5-Bromo-2-(5-bromo-1H-indol-2-yl)phenol C₁₄H₈Br₂N₂O 399.04 N/A Expected δ ~7.5–8.5 ppm (aromatic H), Br-C stretches ~500–600 cm⁻¹
5-Bromo-3-methyl-1-(methylsulfonyl)-3-(2,2,2-trichloroethyl)indoline C₁₂H₁₄BrCl₃NO₂S 429.56 N/A δ ~3.0–4.0 ppm (sulfonyl CH₃), 1670 cm⁻¹ (S=O)
5-Bromo-2-(1H-pyrazol-3-yl)phenol C₉H₇BrN₂O 239.07 174–180 δ ~6.5–7.5 ppm (pyrazole H), 3200 cm⁻¹ (phenolic O-H)

Notes:

  • Bromine’s heavy atom effect broadens NMR signals and lowers solubility in polar solvents.
  • Phenolic O-H groups (IR ~3200–3500 cm⁻¹) enhance solubility in basic aqueous media .

Preparation Methods

Synthesis of 5-Bromoindole Intermediate

A critical precursor in the synthesis of 5-bromo-2-(5-bromo-1H-indol-2-yl)phenol is 5-bromoindole. Preparation methods for 5-bromoindole have been extensively studied, as it is a key building block.

  • Traditional Method : Bromination of indole or protected indole derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. Protection of the indole nitrogen (e.g., acetylation) is often employed to direct bromination selectively to the 5-position of the indole ring.

  • Improved Purification Method : A patent (CN103387530A) describes a method to purify crude 5-bromoindole by wet distillation with water vapor at 110-120 °C, followed by crystallization at 0 °C to obtain high purity (HPLC > 99.5%) 5-bromoindole crystals. This method avoids cumbersome column chromatography and reduces impurities such as pigments and residual bromides, improving the quality of the product for subsequent synthesis steps.

Step Conditions Outcome
Bromination of indole Using bromine/NBS, acetyl protection 5-bromoindole crude (50-98%)
Wet distillation with water vapor 110-120 °C, water vapor flow Purified 5-bromoindole crystals
Crystallization Cooling to 0 °C High purity product (>99.5% HPLC)

Coupling and Formation of this compound

While direct synthetic routes specifically for this compound are scarce in open literature, the general approach involves:

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes/Outcomes Reference
5-Bromoindole synthesis Bromination of acetyl-protected indole, wet distillation purification High purity 5-bromoindole (>99.5% HPLC), avoids chromatography
5-Bromo-2-methoxyphenol synthesis Acetylation (acetic anhydride, H2SO4), bromination (Br2, Fe), deacetylation (NaHCO3) Efficient 3-step process for brominated phenol intermediate
Indolyl-phenol coupling Cross-coupling or condensation reactions, possibly under flow chemistry Enables formation of target compound scaffold

Research Findings and Considerations

  • Purity and Yield : Purification of intermediates like 5-bromoindole is crucial for downstream reactions. The wet distillation method enhances purity and reduces impurities that affect product quality.

  • Protection/Deprotection Strategy : Protecting groups such as acetyl on phenolic hydroxyls or indole nitrogen are vital to direct bromination and coupling steps, avoiding side reactions.

  • Catalysts and Conditions : Iron powder catalysis for bromination and mild aqueous base for deprotection are effective and scalable conditions.

  • Continuous Flow Synthesis : Emerging continuous flow methods offer streamlined, automated synthesis of complex indole derivatives, potentially adaptable for the target compound, enhancing reproducibility and scalability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 5-bromo-2-(5-bromo-1H-indol-2-yl)phenol, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis involves sequential bromination and coupling reactions. For example, a two-step protocol using sodium borodeuteride for reductive amination (0°C, MeOH solvent) followed by copper iodide/cesium carbonate-mediated cyclization in DMF at 45°C achieves ~72% overall yield . Key parameters include:

  • Temperature Control : Strict maintenance of 0°C during reduction prevents side reactions.

  • Catalyst Selection : Copper iodide (0.05 equiv) enhances reaction efficiency.

  • Purification : Solvent switching to acetonitrile induces crystallization, minimizing residual EtOAc (<5%).

    StepReagents/ConditionsYield
    1NaBD₄, MeOH, 0°C83%
    2CuI, Cs₂CO₃, DMF, 45°C72%

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : A singlet at δ 9.48 ppm (Chloroform-d) confirms the phenolic -OH proton .
  • HPLC : Monitors reaction conversion (e.g., <60 minutes for cyclization step) .
  • Mass Spectrometry : Validates molecular weight (e.g., 187.036 g/mol for analogs) .

Q. How do structural analogs of this compound compare in biological activity?

  • Methodological Answer : Analogs like 4-bromo-2-(5-chloro-1H-indol-2-yl)phenol (C₁₄H₉BrClNO) can be synthesized and tested using:

  • In Vitro Binding Assays : Competitive inhibition studies with target enzymes (e.g., kinase or receptor-binding assays).
  • Structure-Activity Relationship (SAR) : Systematic substitution of halogens (Br vs. Cl) to assess potency changes .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Standardize solvent (e.g., DMSO concentration ≤0.1% in cell-based assays).
  • Purity Validation : Use HPLC-MS to confirm >95% purity, as residual solvents (e.g., EtOAc) may interfere .
  • Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-linear effects .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodological Answer : Adapt frameworks from environmental chemistry studies :

  • Physicochemical Properties : Measure logP (lipophilicity) and hydrolysis rates at varying pH.
  • Biotic Transformation : Use microbial consortia to assess degradation pathways.
  • Tiered Testing : Start with in vitro models (e.g., algae growth inhibition) before advancing to in vivo ecotoxicity assays.

Q. How can researchers elucidate the compound’s mechanism of action in enzyme interactions?

  • Methodological Answer :

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to identify binding motifs.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

Data Contradiction Analysis

Q. Why might biological activity vary between synthetic batches?

  • Methodological Answer : Variability often stems from:

  • Deuterium Isotope Effects : Use of NaBD₄ in synthesis may alter reaction kinetics or metabolite profiles .
  • Crystallization Conditions : Differences in acetonitrile/water ratios during purification can affect polymorph formation .

Comparative Methodologies

Q. How does this compound’s photoredox reactivity compare to non-brominated analogs?

  • Methodological Answer : Conduct UV-Vis spectroscopy to compare absorption maxima (λmax) and redox potentials (E₁/₂). Bromine’s electron-withdrawing effect typically shifts λmax to longer wavelengths and lowers E₁/₂, enhancing stability in photoredox applications .

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